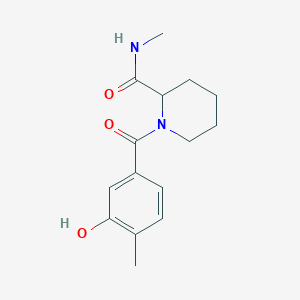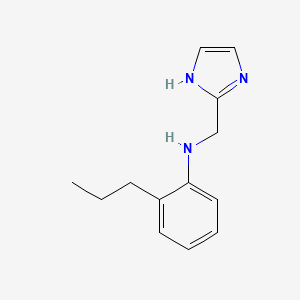
3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that has shown potential in scientific research. It belongs to the class of imidazole derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has also been found to modulate the immune system and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating certain pathways. Moreover, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the use of 3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline in scientific research. One of the areas of interest is its potential in treating bacterial and viral infections. It has been found to have antibacterial and antiviral properties, and further studies are needed to explore its use in this area. Another area of interest is its potential in treating neurological disorders. It has shown promise in animal models of Alzheimer's and Parkinson's disease, and further studies are needed to explore its use in humans. Moreover, it has been found to have anti-tumor properties, and further studies are needed to explore its use in cancer treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research areas. Its synthesis method is well-established, and it can be easily obtained in high purity. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Its potential in treating bacterial and viral infections, neurological disorders, and cancer make it a promising compound for future research.
Synthesemethoden
The synthesis of 3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline involves the reaction between 2-aminomethylimidazole and 3-bromoanisole in the presence of a palladium catalyst. The product is obtained in good yield and high purity. This method has been optimized and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential in various scientific research areas. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's and Parkinson's disease. Moreover, it has shown potential in treating bacterial and viral infections.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-11-5-3-4-10(8-11)15-9-12-13-6-7-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXLPTFEDAJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)




![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)
![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)